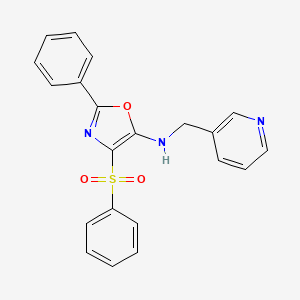

2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-28(26,18-11-5-2-6-12-18)21-20(23-15-16-8-7-13-22-14-16)27-19(24-21)17-9-3-1-4-10-17/h1-14,23H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJAHZUNEPRVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the phenylsulfonyl group and the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, molecular docking studies suggest strong binding affinities to targets involved in cancer pathways, such as Bcl-2 family proteins, which are crucial for regulating apoptosis .

- Anti-inflammatory Properties : The sulfonamide group within the compound enhances its anti-inflammatory potential. Studies have shown that derivatives of oxazole can reduce inflammation markers in vitro and in vivo, making them promising candidates for developing anti-inflammatory drugs .

- Analgesic Effects : Preliminary studies have indicated that this compound may possess analgesic properties. In animal models, it has been observed to reduce pain responses significantly compared to standard analgesics like aspirin .

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that 2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine significantly inhibited cell growth and induced apoptosis. The mechanism appears to involve the modulation of apoptotic pathways through Bcl-2 inhibition .

- Animal Models : In vivo experiments have assessed the compound's analgesic effects using the writhing test and hot plate test in mice. Results indicated a notable reduction in pain behavior, suggesting the potential for clinical application in pain management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

- Sulfonamide Group : Enhances solubility and bioavailability.

- Oxazole Ring : Contributes to the interaction with biological targets.

- Pyridine Substituent : Influences receptor binding affinity and selectivity.

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Enzymatic Inhibition Data

*Predicted based on structural analogues.

Table 2: Structural Parameters from Crystallography

| Parameter | Target Compound (Predicted) | Morpholinopropyl Analogue | |

|---|---|---|---|

| Oxazole Ring Planarity | <5° deviation | <8° deviation | |

| S–O Bond Length (Å) | 1.43 | 1.45 | |

| Pyridine Torsion Angle | 15° | N/A | - |

Biological Activity

2-Phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C21H17N3O3S

- Molecular Weight : 389.44 g/mol

- IUPAC Name : 4-(benzenesulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of the oxazole ring.

- Introduction of the phenylsulfonyl group.

- Addition of the pyridin-3-ylmethyl group.

Key reagents often include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of both the phenylsulfonyl and pyridin-3-ylmethyl groups enhances its reactivity and biological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting Bcl-2 family proteins, which are crucial in regulating apoptosis .

Inhibition Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cancer type but generally fall within the nanomolar range.

Case Studies

- Case Study on Breast Cancer : A study evaluated the effects of this compound on MCF7 breast cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis, suggesting potential as a therapeutic agent .

- Case Study on Leukemia : Another investigation focused on acute myeloid leukemia (AML) cells treated with this compound. The findings indicated that it effectively reduced cell proliferation and induced cell cycle arrest at the G1 phase .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Pyridylmethyl Phenyl Sulfone | Lacks oxazole ring | Moderate anticancer activity |

| 4-(Phenylsulfonyl)-1,3-Oxazole | Lacks pyridin group | Limited biological activity |

The unique combination of structural features in this compound contributes to its enhanced biological activity compared to similar compounds.

Q & A

Q. Critical Conditions :

- Stoichiometric base (e.g., Cs₂CO₃) to deprotonate intermediates.

- Inert atmosphere (N₂/Ar) to prevent oxidation.

- Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields 17–82% purity .

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Pyridine protons resonate at δ 8.8–9.0 ppm; sulfonyl groups deshield adjacent oxazole carbons (C4: ~160 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 454.1 [M+H]⁺ for analogs) .

- IR Spectroscopy : S=O stretches (1350–1150 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) confirm functional groups .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 76.8%, H: 6.14%, N: 17.06% for similar compounds) .

Advanced: How can crystallographic data resolve molecular conformation ambiguities?

Answer:

- Single-Crystal X-Ray Diffraction : Using SHELXL for refinement, bond lengths (e.g., C-S: 1.76 Å) and angles (e.g., C-S-O: 106.5°) are determined. High-resolution data (≤0.8 Å) minimizes thermal motion errors .

- ORTEP-3 GUI : Visualizes thermal ellipsoids to assess positional disorder (e.g., sulfonyl group rotation) .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands adjust for pseudo-merohedral twinning .

Advanced: How to address contradictory bioactivity data in SAR studies?

Answer:

- Meta-Analysis : Compare multiple bioassays (e.g., IC₅₀ variability in kinase inhibition) to identify outliers .

- Docking Simulations : AutoDock/Vina predicts binding poses; e.g., 3-nitrophenyl substituents may sterically hinder target binding vs. 4-fluorophenyl analogs .

- Controlled Substituent Variation : Synthesize derivatives with single-group modifications (e.g., piperazine vs. morpholine) to isolate electronic/steric effects .

Advanced: How does the sulfonyl group’s electronic nature influence reactivity?

Answer:

- Electrophilic Activation : Sulfonyl groups increase oxazole C5 electrophilicity (Hammett σₚ ~0.68 for PhSO₂), accelerating nucleophilic substitution .

- Kinetic Profiling : HPLC monitors reaction rates with varying nucleophiles (e.g., amines vs. thiols) in DMF/H₂O .

- DFT Calculations : Fukui indices (e.g., f⁻ at C5) predict regioselectivity in SNAr reactions .

Advanced: What strategies validate synthetic intermediates with conflicting spectral data?

Answer:

- 2D NMR (HSQC/HMBC) : Resolves overlapping signals; e.g., distinguishes oxazole C5 from pyridine C2 .

- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs confirm coupling patterns in complex mixtures .

- LCMS-PDA Co-injection : Compares retention times/UV spectra with authentic standards .

Basic: What solvents and catalysts are optimal for key synthetic steps?

Answer:

- Solvents : DMF for sulfonylation (polar aprotic), toluene for coupling (low polarity) .

- Catalysts : Cu(I) for amine coupling (e.g., CuBr, 10 mol%), Pd(OAc)₂ for cross-couplings .

- Bases : Cs₂CO₃ for deprotonation in SNAr reactions .

Advanced: How to troubleshoot low yields in the final amine coupling step?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.